molecular formula C18H30O2 B12428354 Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-

Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-

Cat. No.: B12428354
M. Wt: 278.4 g/mol
InChI Key: GTTSZASHZJQOCB-JTTJXQCZSA-N
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Description

Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)- is a complex organic compound with a unique structure characterized by multiple fused rings and several methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydro derivatives .

Scientific Research Applications

Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)- has several applications in scientific research:

Mechanism of Action

The mechanism by which Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)- exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

    Naphtho[1,2-e][1,3]dioxepin derivatives: Compounds with similar core structures but different substituents.

    Polycyclic aromatic hydrocarbons: Compounds with multiple fused aromatic rings.

Uniqueness: Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)- is unique due to its specific arrangement of fused rings and methyl groups, which confer distinct chemical and physical properties .

Properties

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

(11aS)-3,3,8,8,11a-pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine

InChI

InChI=1S/C18H30O2/c1-16(2)9-6-10-18(5)14-12-20-17(3,4)19-11-13(14)7-8-15(16)18/h7,14-15H,6,8-12H2,1-5H3/t14?,15?,18-/m1/s1

InChI Key

GTTSZASHZJQOCB-JTTJXQCZSA-N

Isomeric SMILES

C[C@]12CCCC(C1CC=C3C2COC(OC3)(C)C)(C)C

Canonical SMILES

CC1(CCCC2(C1CC=C3C2COC(OC3)(C)C)C)C

Origin of Product

United States

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